Liguzinediol

Description

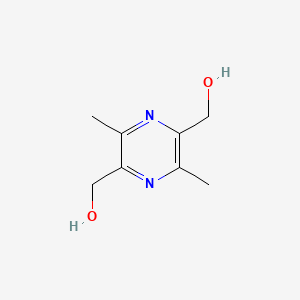

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[5-(hydroxymethyl)-3,6-dimethylpyrazin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-7(3-11)10-6(2)8(4-12)9-5/h11-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCVYRQRINMKBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)CO)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Efficacy and Therapeutic Applications of Liguzinediol

Cardiovascular System Pharmacodynamics

Liguzinediol has demonstrated notable effects on the cardiovascular system, impacting myocardial contractility and offering protective benefits against various forms of cardiac injury and dysfunction.

Positive Inotropic Effects and Myocardial Contractility Modulation

This compound has been identified as a potent positive inotropic agent, meaning it can enhance the force of myocardial contraction. mdpi.commedkoo.commdpi.com Studies in isolated rat hearts have shown that LZDO exerts markedly positive inotropic effects. mdpi.commdpi.com This effect is suggested to be mediated through a sarcoplasmic reticulum (SR) Ca²⁺ ATPase-dependent mechanism, leading to an elevation of the SR Ca²⁺ transient. mdpi.commdpi.com Unlike some other cardiotonic agents, this compound has been observed to exert these positive inotropic effects without inducing arrhythmia in extensive tests. mdpi.commdpi.com Research evaluating this compound prodrugs also indicated a potent positive inotropic effect on the myocardium without the risk of arrhythmia. mdpi.com The increased rate in left ventricular developed pressure (LVDP), +dP/dtmax (an index of contractility), and the maximum rate of pressure decrease of the left ventricle (−dP/dtmin, an index of diastolic function) have been used to evaluate the cardiac contractility of this compound and its derivatives. mdpi.com Structure-activity relationship studies suggest that the para-dihydroxy group in this compound is necessary for its positive inotropic activity. ingentaconnect.com

Mitigation of Cardiac Dysfunction and Heart Failure Progression

This compound has shown potential in alleviating cardiac dysfunction and inhibiting the progression of heart failure in animal models. It has been demonstrated to improve heart function and inhibit myocardial cell apoptosis in rats with heart failure. medkoo.comspandidos-publications.com In rats with myocardial infarction (MI)-induced heart failure, this compound enhanced the systolic and diastolic functions of the heart. nih.gov It also improved ventricular remodeling by reducing myocardial cell necrosis, collagen deposition, and myocardial fibrosis. nih.govresearchgate.net Furthermore, this compound suppressed the activation of the Renin-Angiotensin-Aldosterone System (RAAS) and inhibited the synthesis of pro-inflammation factors, in addition to reducing oxidative stress, which contributed to its protective effect against MI-induced heart failure. nih.govresearchgate.net Previous studies have also indicated that this compound can improve myocardial cell apoptosis in stress-induced heart failure. nih.govresearchgate.netnih.gov

Cardioprotective Effects in Chemotherapy-Induced Cardiotoxicity Models

This compound has emerged as a promising candidate for mitigating cardiotoxicity induced by chemotherapy agents, such as doxorubicin (B1662922) (DOX). researchgate.netnih.govnih.govresearchgate.netresearchgate.net DOX-induced cardiotoxicity is a significant limitation in the clinical application of this widely used antineoplastic drug. nih.govresearchgate.net Studies have shown that this compound can protect against DOX-induced cardiomyocytes injury. researchgate.netnih.gov In DOX-induced cardiotoxicity models in mice, this compound demonstrated an ameliorative effect on cardiac function and structure. nih.govresearchgate.net This protective role is associated with its ability to counter myocardial oxidative stress and attenuate myocardial cell apoptosis. nih.govresearchgate.net this compound has been shown to activate the AMPK/SIRT3 pathway, which enhances mitochondrial function and contributes to the attenuation of myocardial cell apoptosis in the context of DOX-induced cardiotoxicity. nih.govresearchgate.net

Cellular Homeostasis and Stress Response Modulation

This compound influences cellular homeostasis and modulates stress responses, particularly in cardiomyocytes, through anti-apoptotic and anti-oxidative mechanisms.

Anti-Apoptotic Mechanisms in Cardiomyocytes

This compound inhibits myocardial cell apoptosis. medkoo.comnih.gov Preventing or treating heart failure by blocking cardiomyocyte apoptosis is considered an effective strategy to improve survival and reduce ventricular remodeling and dysfunction. researchgate.netnih.gov this compound has been shown to reduce myocardial cell apoptosis in various models of cardiac injury and stress. researchgate.netresearchgate.networldscientific.comgoogle.com In the context of DOX-induced cardiotoxicity, this compound attenuates myocardial cell apoptosis. nih.govresearchgate.net This anti-apoptotic effect is linked to its ability to activate the AMPK/SIRT3 pathway, which enhances mitochondrial function. nih.govresearchgate.net Additionally, studies have shown that this compound treatment can decrease cardiomyocyte apoptosis by reducing the Bax protein level and increasing the Bcl-2 protein level. nih.gov Immunofluorescence analysis has also indicated that this compound can decrease the expression of apoptosis-inducing factor (AIF). nih.gov

Attenuation of Oxidative Stress Responses

This compound effectively counters myocardial oxidative stress. researchgate.netnih.govresearchgate.netgoogle.comgoogle.com Oxidative stress plays a crucial role in the development of cardiac dysfunction under various pathological conditions. nih.gov this compound modulates intracellular levels of reactive oxygen species (ROS), malondialdehyde (MDA), and superoxide (B77818) dismutase (SOD), indicating its antioxidant activity. researchgate.netnih.govresearchgate.net In DOX-induced cardiotoxicity models, this compound treatment led to a decrease in ROS content and MDA content, while increasing SOD activity in the heart. nih.gov This attenuation of oxidative stress contributes to its protective effects against cardiac damage and dysfunction. researchgate.netnih.gov

Anti-Inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties. It has been observed to suppress pro-inflammatory factors. In the context of myocardial infarction (MI) in rats, this compound inhibited the synthesis of pro-inflammation factors nih.gov. Additionally, it has been noted to reduce oxidative stress by inhibiting the activation of the renin-angiotensin-aldosterone system (RAAS) and the secretion of pro-inflammatory factors researchgate.net.

Extracellular Matrix Remodeling and Fibrosis Attenuation

Extracellular matrix (ECM) remodeling and fibrosis, characterized by the excessive deposition of ECM proteins like collagen, are significant contributors to the progression of various cardiovascular diseases, including heart failure frontiersin.orgmdpi.com. This compound has shown efficacy in attenuating these processes.

Reduction of Myocardial Fibrosis and Collagen Deposition

This compound has demonstrated the ability to improve ventricular remodeling by reducing myocardial cell necrosis, collagen deposition, and myocardial fibrosis in rat models of myocardial infarction nih.gov. Specifically, studies using Masson staining have shown that this compound effectively reduces the deposition of collagen fibers in the left ventricle nih.govresearchgate.netproquest.com. The level of hydroxyproline (B1673980) (HYP), a marker for collagen content, was also significantly increased in MI rats and reversed by this compound treatment researchgate.netresearchgate.net. Furthermore, this compound could inhibit the declines of matrix metalloproteinases (MMPs) MMP2 and MMP9, and tissue inhibitor of metalloproteinase 1 (TIMP1) in MI rats, which are involved in ECM degradation and remodeling researchgate.net.

Research findings on the effect of this compound on collagen deposition are summarized in the table below:

| Study Model | Treatment (this compound) | Effect on Collagen Deposition | Method | Citation |

| MI rats | Various doses (5, 10, 20 mg/kg) | Reduced | Masson staining | nih.govresearchgate.netresearchgate.net |

| MI rats | Various doses | Reduced HYP levels | Kits | researchgate.netresearchgate.net |

| MI rats | Various doses | Reduced Collagen I and III levels in serum | Elisa kits | researchgate.net |

Metabolic Remodeling Interventions

Cellular metabolic processes are tightly linked to cell function and fate, particularly in the context of immune responses and disease progression nih.govnih.govfrontiersin.org. Metabolic remodeling, or alterations in metabolic pathways, can contribute to conditions like heart failure nih.gov. This compound has been investigated for its potential in intervening in these metabolic changes.

Potentiation of Cellular Metabolic Processes

This compound has been shown to potentiate metabolic remodeling by activating the AMPK/SIRT3 pathway researchgate.netnih.gov. This activation is associated with enhanced mitochondrial function researchgate.net. In studies investigating doxorubicin-induced cardiotoxicity in mice and H9C2 cells, this compound effectively countered myocardial oxidative stress by modulating intracellular levels of reactive oxygen species (ROS), malondialdehyde (MDA), and superoxide dismutase (SOD) researchgate.netnih.gov. It also reduced levels of creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH), indicators of cell damage, and ameliorated histopathological changes researchgate.netnih.gov. The activation of the AMPK/SIRT3 pathway by this compound appears to play a role in its protective effects against cardiotoxicity and its influence on cellular metabolic processes researchgate.netnih.gov.

| Pathway/Process Activated | Effect Observed | Study Model | Citation |

| AMPK/SIRT3 pathway | Potentiation of metabolic remodeling, enhanced mitochondrial function | DOX-induced cardiotoxicity in mice and H9C2 cells | researchgate.netnih.gov |

| Cellular metabolic processes | Countered myocardial oxidative stress, modulated ROS, MDA, SOD | DOX-induced cardiotoxicity in mice | researchgate.netnih.gov |

Elucidation of Molecular and Cellular Mechanisms of Action of Liguzinediol

Apoptosis Pathway Modulation

Apoptosis, a highly regulated process of cell death, is crucial for tissue homeostasis and the elimination of damaged or unhealthy cells. Dysregulation of apoptosis is implicated in various disease states, including heart failure. Liguzinediol has been shown to modulate several key components of the apoptotic machinery. nih.govnih.gov

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is a critical determinant of cell fate. Bax is a pro-apoptotic protein, while Bcl-2 is an anti-apoptotic protein. The ratio of Bcl-2 to Bax protein expression plays a significant role in regulating the intrinsic apoptosis pathway. A higher Bcl-2/Bax ratio generally favors cell survival, while a lower ratio promotes apoptosis. researchgate.nethaematologica.orgdovepress.comresearchgate.net

Research indicates that this compound can influence the expression levels of these proteins. Studies in rat models of heart failure have demonstrated that this compound treatment leads to a decrease in Bax protein levels and an increase in Bcl-2 protein levels in cardiomyocytes, resulting in an elevated Bcl-2/Bax ratio. nih.govnih.gov This shift in the balance favors cell survival and contributes to the observed reduction in myocardial cell apoptosis. nih.govnih.gov

Here is a representative data table illustrating the effect of this compound on Bax and Bcl-2 protein levels and their ratio:

| Treatment Group | Bax Protein Level (Relative Expression) | Bcl-2 Protein Level (Relative Expression) | Bcl-2/Bax Ratio |

| Control | High | Low | Low |

| Doxorubicin (B1662922) (DOX) | Increased | Decreased | Decreased |

| DOX + this compound | Decreased | Increased | Increased |

Note: This table represents qualitative trends observed in studies and specific numerical values may vary depending on the experimental conditions and model used.

Caspase-3 is a key executioner caspase in both the intrinsic and extrinsic apoptotic pathways. Its activation leads to the cleavage of various cellular substrates, ultimately resulting in the morphological and biochemical hallmarks of apoptosis. nih.govbiointerfaceresearch.comresearchgate.netciteab.comnumberanalytics.combosterbio.com Inhibiting caspase-3 activation is a strategy to prevent or reduce apoptosis. nih.govbiointerfaceresearch.comciteab.comnumberanalytics.combosterbio.com

Studies have shown that this compound treatment significantly decreases the expression of cleaved caspase-3 in cardiomyocytes. nih.govnih.govnih.gov This suggests that this compound inhibits the activation of caspase-3, thereby blocking the downstream events of the caspase cascade and attenuating myocardial cell apoptosis. nih.govnih.govnih.gov

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, immune responses, and cell survival or death. wikipedia.orgecrjournal.com While NF-κB can have both pro- and anti-apoptotic effects depending on the cell type and context, its activation is often associated with inflammatory responses and can contribute to cell death in certain conditions, such as doxorubicin-induced cardiotoxicity. nih.govresearchgate.net

Research indicates that this compound attenuates the activation of NF-κB. nih.govnih.govnih.gov In models of heart failure induced by doxorubicin, this compound treatment has been shown to decrease the increased expression of activated NF-κB. nih.govnih.gov This suppression of NF-κB activation by this compound may contribute to its protective effects against myocardial apoptosis and inflammation. nih.govnih.govnih.gov

Inhibition of Caspase-3 Activation

Calcium Homeostasis and Contractile Protein Interactions

Calcium (Ca2+) is a critical second messenger in cardiomyocytes, regulating excitation-contraction coupling, the process by which an electrical signal triggers muscle contraction. Proper calcium homeostasis, including the uptake, storage, and release of calcium by the sarcoplasmic reticulum (SR), is essential for normal cardiac function. frontiersin.org

The Sarcoplasmic Reticulum Ca2+ ATPase (SERCA2a) is a pump protein located in the SR membrane that is responsible for actively transporting calcium ions from the cytoplasm back into the SR lumen. frontiersin.orgrhhz.net SERCA2a activity is a major determinant of the rate of calcium removal from the cytoplasm during diastole, influencing myocardial relaxation, and the amount of calcium stored in the SR, which is available for release during systole to trigger contraction. Reduced SERCA2a activity is a common finding in heart failure, contributing to impaired calcium handling and contractile dysfunction. frontiersin.orgrhhz.net

Studies have demonstrated that this compound enhances SERCA2a activity. rhhz.netresearchgate.netresearchgate.net This activation of SERCA2a by this compound facilitates the reuptake of calcium into the SR, which can improve diastolic function and increase SR calcium stores. rhhz.netresearchgate.netresearchgate.net The mechanism by which this compound activates SERCA2a may involve the inhibition of protein phosphatases (PP1 and PP2A), which are known to dephosphorylate and inhibit SERCA2a activity. researchgate.net

Sarcoplasmic reticulum Ca2+ transients are rapid, transient increases in cytoplasmic calcium concentration resulting from the release of calcium from the SR in response to an action potential. These calcium transients are the direct trigger for myocardial contraction. The amplitude and kinetics of SR Ca2+ transients are crucial for the force and duration of contraction. nih.gov

This compound has been shown to significantly enhance intracellular Ca2+ transients in rat cardiomyocytes. nih.gov This effect is mediated, at least in part, by the activation of SERCA2a, which leads to increased calcium loading of the SR. nih.gov The elevated SR calcium stores allow for a greater release of calcium during excitation-contraction coupling, resulting in increased amplitude of the calcium transient and consequently, a positive inotropic effect (increased contractile force) in isolated heart preparations. nih.gov

Here is a data table summarizing the effects of this compound on calcium handling:

| Parameter | Effect of this compound | Mechanism |

| SERCA2a Activity | Increased | Possible inhibition of protein phosphatases |

| Sarcoplasmic Reticulum Ca2+ Uptake | Enhanced | Due to increased SERCA2a activity |

| Sarcoplasmic Reticulum Ca2+ Stores | Increased | Due to enhanced Ca2+ uptake |

| Intracellular Ca2+ Transients | Enhanced | Due to increased SR Ca2+ release upon stimulation |

| Myocardial Contractility | Increased | Result of enhanced Ca2+ transients |

Activation of Sarcoplasmic Reticulum Ca2+ ATPase (SERCA2a)

Energy Metabolism and Mitochondrial Function Pathways

This compound has been shown to influence cellular energy metabolism and mitochondrial function, key processes for maintaining cellular health and viability.

Activation of AMPK/SIRT3 Signaling Pathway

Studies indicate that this compound activates the AMP-activated protein kinase (AMPK)/Sirtuin 3 (SIRT3) signaling pathway researchgate.netnih.govnih.gov. AMPK is a crucial sensor of cellular energy status, while SIRT3 is a major mitochondrial deacetylase involved in regulating mitochondrial energy and metabolic homeostasis nih.gov. Activation of AMPK can increase intracellular NAD+ concentrations, which in turn activates SIRT3 nih.gov. This pathway activation is suggested to play a role in the protective effects observed with this compound researchgate.netnih.govnih.gov.

Amelioration of Mitochondrial Dysfunction

Mitochondrial dysfunction is implicated in various pathological processes, including oxidative stress and cell death nih.gov. This compound has been shown to ameliorate mitochondrial dysfunction nih.gov. By activating the AMPK/SIRT3 pathway, this compound helps to improve mitochondrial function and reduce the negative consequences of mitochondrial impairment, such as excessive reactive oxygen species (ROS) production and decreased mitochondrial membrane potential nih.gov. This amelioration contributes to the protective effects of this compound against cellular damage nih.gov.

Cell Death Modalities Beyond Apoptosis

This compound's mechanisms of action extend to modulating different forms of cell death.

Repression of Caspase-3/GSDME-Mediated Pyroptosis

This compound has been found to repress Caspase-3/GSDME-mediated pyroptosis researchgate.netnih.govnih.gov. Pyroptosis is a pro-inflammatory form of programmed cell death characterized by cell membrane perforation and the release of inflammatory cytokines like IL-1β and IL-18 nih.gov. Caspase-3 can cleave Gasdermin E (GSDME) into its N-terminal fragment (GSDME-N), which then induces pyroptosis nih.gov. This compound treatment has been shown to downregulate the levels of GSDME-N, cleaved-caspase-3, IL-1β, and IL-6, suggesting its role in mitigating this form of cell death researchgate.netnih.gov. This repression of pyroptosis is linked to the activation of the AMPK/SIRT3 pathway nih.gov.

Neurohumoral and Growth Factor Signaling Pathways

This compound's effects may also involve the modulation of neurohumoral and growth factor signaling pathways. Research indicates that this compound can suppress the activation of the Renin-Angiotensin-Aldosterone System (RAAS), a key neurohumoral pathway involved in cardiovascular regulation nih.govresearchgate.net. By inhibiting RAAS activation, this compound may reduce the secretion of pro-inflammatory factors researchgate.net. Additionally, studies have explored the effects of this compound in the context of myocardial infarction, where transforming growth factor-β1 (TGF-β1)/Smads pathway plays a role in the pathogenesis of heart failure nih.govresearchgate.netscite.ai. This compound has been shown to down-regulate the expressions of the TGF-β1/Smads pathway, suggesting a potential mechanism for its protective effects against myocardial fibrosis and ventricular remodeling nih.govresearchgate.net. While direct interactions with specific growth factors are not extensively detailed in the provided search results, the modulation of pathways like TGF-β1/Smads suggests an influence on signaling involved in tissue remodeling and repair nih.govresearchgate.netscite.ai.

Suppression of Renin-Angiotensin-Aldosterone System (RAAS) Activation

The Renin-Angiotensin-Aldosterone System (RAAS) is a crucial hormonal system that regulates blood pressure, fluid, and electrolyte balance frontiersin.org. Overactivation of the RAAS is implicated in the pathogenesis of various cardiovascular conditions, including heart failure and hypertension frontiersin.orgfrontiersin.org. The RAAS cascade begins with renin, which cleaves angiotensinogen (B3276523) to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II (Ang II), a potent vasoconstrictor and a key effector of the RAAS frontiersin.orgwikipedia.orgnih.gov. Ang II stimulates the release of aldosterone (B195564), which promotes sodium and water retention, further increasing blood pressure and contributing to cardiac and renal injury frontiersin.orgnih.govfishersci.finih.gov.

Research indicates that this compound can suppress the activation of the RAAS. Studies have shown that this compound treatment leads to a reduction in the levels of key components of the RAAS, such as Ang II and aldosterone frontiersin.orgresearchgate.net. This suppression of RAAS activation by this compound contributes to its protective effects in conditions like heart failure induced by myocardial infarction in rats nih.govscribd.com. By inhibiting the RAAS, this compound may help to counteract the detrimental effects of excessive Ang II and aldosterone, such as vasoconstriction, increased cardiac load, cardiomyocyte hypertrophy, interstitial fibrosis, and cardiomyocyte apoptosis frontiersin.orgresearchgate.net.

Detailed research findings in a study involving myocardial infarction (MI) rats demonstrated that this compound treatment significantly suppressed the activation of the RAAS nih.govscribd.com. While specific data tables detailing the quantitative changes in RAAS components were not consistently available across all search results, the qualitative findings consistently point towards a suppressive effect of this compound on this pathway researchgate.netnih.govscribd.comworldscientific.com. This suppression is considered a significant mechanism by which this compound exerts its cardioprotective effects nih.govscribd.com.

Downregulation of TGF-β1/Smad Signaling Pathway

The Transforming Growth Factor-beta 1 (TGF-β1)/Smad signaling pathway is a critical mediator in the development of tissue fibrosis, including myocardial fibrosis, which is a common consequence of cardiovascular diseases ijbs.comoncotarget.comfrontiersin.orgkjim.org. TGF-β1 is a multifunctional cytokine that, upon binding to its receptors, activates intracellular Smad proteins, particularly Smad2 and Smad3 ijbs.comfrontiersin.orgnih.gov. Phosphorylated Smad2 and Smad3 form complexes with Smad4, which then translocate to the nucleus to regulate the transcription of target genes involved in extracellular matrix production and tissue remodeling ijbs.comkjim.orgnih.gov. While Smad2 and Smad3 are generally considered pathogenic in fibrosis, Smad7 acts as an inhibitory Smad, blocking TGF-β signaling and exerting anti-fibrotic effects ijbs.comoncotarget.comfrontiersin.org.

Studies have revealed that this compound can downregulate the expressions of components within the TGF-β1/Smads pathway nih.govscribd.com. This downregulation is associated with the alleviation of myocardial fibrosis and improved ventricular remodeling in animal models of heart failure nih.govscribd.com. By inhibiting the TGF-β1/Smad pathway, this compound can potentially reduce the excessive deposition of extracellular matrix proteins, such as collagen, which contributes to tissue stiffness and organ dysfunction nih.govscribd.comresearchgate.net.

Research findings indicate that this compound treatment down-regulated the expressions of the TGF-β1/Smads pathway in MI rats nih.govscribd.com. This effect is considered a key mechanism underlying this compound's protective action against heart failure and myocardial fibrosis nih.govscribd.comresearchgate.net. The downregulation of this pathway by this compound suggests its potential as an anti-fibrotic agent.

Advanced Synthetic Methodologies and Chemical Biology Approaches for Liguzinediol

Structural Modification and Structure-Activity Relationship (SAR) Studies

Structural modification and SAR studies are crucial for understanding how the chemical structure of Liguzinediol relates to its biological activity and for designing improved analogs and prodrugs nih.govingentaconnect.comtaylorandfrancis.comnih.govmagtechjournal.com.

Elucidation of Essential Structural Moieties for this compound's Biological Activity

Previous SAR studies have indicated that the para-dihydroxylmethyl group of this compound is necessary for its biological activity mdpi.com. Research aimed at exploring the pharmacophore of LZDO has suggested that the positive inotropic effect might be located at the entire scaffold of LZDO, rather than solely at the pyrazine (B50134) ring nih.govingentaconnect.com. Studies involving LZDO analogs have shown that modifications to the hydroxyl, carboxyl, or ester moieties at the side chain position can reduce the efficacy of LZDO nih.gov. This suggests that the dihydroxymethyl groups play a critical role in the activity.

Impact of Alkyl Side Chain Length and Structure on Prodrug Efficacy

The length and structure of the alkyl side chain in this compound prodrug molecules significantly influence their physicochemical properties, in vitro metabolic stability, and in vivo pharmacokinetics mdpi.comnih.govresearchgate.net. Enhanced lipophilic properties and decreased solubility of the prodrugs are observed as the side chain length increases mdpi.comresearchgate.net. Enzymatic hydrolysis studies in human plasma and liver microsomes have shown that the release profiles of LZDO from its ester prodrugs vary depending on the size and structure of the side chain mdpi.comnih.govresearchgate.net.

For instance, increasing the chain length of alkoxy groups in related pyrazinoic acid ester prodrugs has been reported to increase their stability in human plasma and rat liver homogenate mdpi.comnih.gov. This principle has been applied to LZDO ester prodrugs to regulate their bioconversion mdpi.comnih.gov. The introduction of bulky groups, such as two pivaloyl groups, can weaken the production of LZDO compared to monoesters with similar lipophilicity, suggesting that steric effects also impact metabolic stability nih.gov. Studies have shown that monopivaloyl, monodecyl, and monododecyl esters of LZDO can lead to evidently extended half-lives compared to LZDO administered alone nih.govresearchgate.netnih.gov. Specifically, the monopivaloyl ester (M5) has demonstrated an optimal pharmacokinetic profile with appropriate physicochemical characteristics mdpi.comnih.govnih.gov.

The relationship between alkyl chain length and efficacy is a common theme in prodrug design, where a balance is needed between lipophilicity for absorption and appropriate lability for the release of the active drug mdpi.com.

| Compound Name | Structure (R, R') | Yield (%) | M.p. (°C) | MW ( g/mol ) | Log p (computed) | Log p (experimental) |

| LZDO | H, H | - | - | 168.09 | -1.12 | - |

| Monopivaloyl (M5) | H, Pivaloyl | 35 | 66–67 | 252.15 | 1.33 | 1.33 ± 0.04 |

| Monodecyl (M10) | H, n-Decanoyl | 33 | 31–32 | 322.23 | 3.25 | 3.25 ± 0.13 |

| Monododecyl (M12) | H, n-Dodecanoyl | 37 | 40–41 | 350.26 | 3.77 | 3.77 ± 0.21 |

| Monohexadecyl (M16) | H, n-Hexadecanoyl | 30 | 60–62 | 406.32 | - | 4.56 ± 0.15 |

| Monooctadecyl (M18) | H, n-Octadecanoyl | 35 | 65–66 | 434.35 | - | 5.06 ± 0.19 |

| Dipivaloyl (D5) | Pivaloyl, Pivaloyl | 46 | 80–82 | 336.20 | 2.87 | 2.87 ± 0.16 |

| Didecyl (D10) | n-Decanoyl, n-Decanoyl | 45 | 46–47 | 476.36 | - | 5.82 ± 0.24 |

| Didodecyl (D12) | n-Dodecanoyl, n-Dodecanoyl | 47 | 55–56 | 532.42 | - | 6.80 ± 0.28 |

Data compiled from mdpi.comresearchgate.net. Note: Some data points were not determined (n.d.) or not available (-) in the source.

Impurity Profiling and Quality Control in Active Pharmaceutical Ingredient (API) Production

Impurity profiling is a critical aspect of quality control for Active Pharmaceutical Ingredients (APIs), including this compound. It involves the detection, identification, structural elucidation, and quantitative determination of impurities. researchgate.netpharmainfo.in Regulatory bodies such as the ICH emphasize the importance of impurity profiling to ensure the safety and efficacy of pharmaceutical products. researchgate.netbiomedres.usijpsr.com Impurities in APIs can originate from the synthesis process or develop during storage. researchgate.netpharmainfo.inich.org

Identification and Characterization of Process-Related Impurities

During the synthetic process of this compound, two main process-related impurities have been identified and characterized. oup.comoup.com These impurities were detected using High-Performance Liquid Chromatography (HPLC). oup.comresearchgate.net Based on spectral data obtained from techniques such as LC-MS-MS, IR, MS, 1H NMR, and 13C NMR, the structures of these impurities were characterized. oup.comoup.com

The two identified impurities are:

Impurity-1: 2-hydroxymethyl-3,6-dimethylpyrazine oup.comoup.com

Impurity-2: 2-hydroxymethyl-3,5,6-trimethylpyrazine oup.comoup.com

These impurities were also chemically synthesized to confirm their structures and to be used as reference standards for quantification. oup.comoup.com

Advanced Methodologies for Impurity Quantification

Accurate quantification of impurities in this compound API is essential for quality control. Advanced analytical methodologies, particularly hyphenated techniques, are employed for this purpose. biomedres.us

An HPLC method with a photodiode array detector has been used for the analysis of this compound API. oup.comoup.com A Phecda C18 column was utilized for separation, with a mixture of methanol (B129727) and water as the mobile phase. oup.comoup.com The detection wavelength was set at 278 nm, where this compound and its impurities showed maximum absorption. oup.comoup.com The retention times for this compound, impurity-1, and impurity-2 were determined. oup.comresearchgate.net

LC-MS-MS systems, specifically LC–TOF–MS-MS and Triple Quad™ 5500 LC/MS/MS, have been used for the quantification of impurity-1 and impurity-2. oup.comoup.com These methods offer high sensitivity and specificity for the analysis of impurities. oup.comoup.com

Validation studies for the quantification method, including sensitivity, precision, linearity, accuracy, and stability, were conducted according to International Conference on Harmonization (ICH) guidelines. oup.comoup.com

Table 1: Retention Times of this compound and Related Impurities

| Compound | Retention Time (min) |

| This compound | 3.741 |

| Impurity-1 | 4.513 |

| Impurity-2 | 5.718 |

Proposed Mechanisms of Impurity Formation

The formation of impurity-1 and impurity-2 is speculated to occur during the synthetic process of this compound, potentially as intermediates or byproducts of the free radical reaction starting from 2,5-dimethyl pyrazine. oup.comoup.com

A probable mechanism for the formation of impurity-1 involves the reaction between a hydroxyl radical, generated from the reaction of H2O2 and Fe2+, and methanol to form a hydroxymethyl radical. oup.com This hydroxymethyl radical then attacks the three-position of the pyrazine ring of 2,5-dimethyl pyrazine, leading to the formation of impurity-1. oup.com Impurity-1 is suggested to be an intermediate in the synthesis of this compound, as a subsequent reaction with another hydroxymethyl radical can yield this compound. oup.com

The formation of impurity-2, 2-hydroxymethyl-3,5,6-trimethylpyrazine, is likely due to an attack by a methyl radical on the 6-position of impurity-1. oup.com This can occur in the presence of tert-butyl hydroperoxide, which produces more methyl radicals compared to H2O2. oup.com

Table 2: Proposed Impurity Formation Pathways

| Starting Material | Reagents/Conditions | Proposed Intermediate/Impurity | Final Product/Impurity |

| 2,5-dimethyl pyrazine | H2O2, Fe2+, Methanol (radical) | Impurity-1 | This compound |

| Impurity-1 | tert-butyl hydroperoxide (radical) | - | Impurity-2 |

Pharmacokinetic and Metabolic Profile of Liguzinediol and Its Prodrugs

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

The ADME characteristics of Liguzinediol and its prodrugs are crucial for understanding their in vivo behavior and therapeutic potential. Studies have focused on evaluating these properties to optimize drug delivery and duration of action. nih.govnih.govresearchgate.net

In Vivo Pharmacokinetic Assessments, including Elimination Half-life and Clearance

In vivo pharmacokinetic studies in rats have provided insights into the behavior of this compound and its prodrugs. Following intragastric administration of this compound, its half-life was reported to be approximately 2 hours, with a clearance of approximately 0.9 L/h·kg. nih.gov This relatively rapid elimination highlights the need for strategies to prolong its presence in the body.

The development of ester prodrugs of this compound has aimed to address this limitation. For instance, after intragastric administration of prodrug 3, the half-life of the parent compound, this compound, was extended to about 4 hours in rats. nih.govmdpi.com Further investigations with different ester prodrugs, such as monopivaloyl (M5), monodecyl (M10), and monododecyl (M12) esters, have shown even more significant improvements in half-life following oral administration in rats. The half-life of LZDO was extended to approximately 7.8 hours with M5, 9.99 hours with M10, and 19.96 hours with M12, compared to the half-life observed after administration of free LZDO. mdpi.com These findings indicate that the prodrug approach is effective in prolonging the elimination half-life of this compound.

The pharmacokinetic parameters of LZDO after intragastric administration of prodrug 3 at different doses in rats are summarized in the table below. nih.gov

| Dose of Prodrug 3 (mg/kg) | Half-life (h) | Clearance (L/h·kg) |

| 10 | ~4 | Not specified in snippet |

| 20 | ~4 | Not specified in snippet |

| 40 | ~4 | Not specified in snippet |

Note: Clearance values for prodrug 3 administration at these doses were not explicitly provided in the search snippet, but the half-life extension was noted.

Prodrug Bioconversion and Parent Compound Release Kinetics

A key aspect of prodrug efficacy is their efficient bioconversion to the active parent compound. This compound ester prodrugs are designed to undergo enzymatic hydrolysis to release this compound. nih.govmdpi.comnih.gov Studies in rat liver microsomes and plasma have shown that prodrugs 3–5 were rapidly metabolized, converting to this compound within 1–3 hours. nih.govmdpi.com This rapid conversion suggests that these prodrugs are enzymatically labile. mdpi.com

The release profiles of this compound from its ester prodrugs can vary depending on the structure and size of the side chain. nih.govresearchgate.net The enzymatic hydrolysis of esters in human plasma and human liver microsomes confirmed that the majority of esters were converted to LZDO, with different release profiles observed. researchgate.net

Metabolic Stability Investigations

Metabolic stability is a critical factor influencing a drug's clearance, half-life, and bioavailability. nih.govmdpi.com Investigations into the metabolic stability of this compound and its prodrugs have been conducted using in vitro systems. nih.govmdpi.comnih.govresearchgate.net

In Vitro Metabolic Stability in Subcellular Fractions (Microsomes) and Biological Fluids (Plasma)

In vitro metabolic stability studies in rat liver microsomes and rat plasma have shown that this compound itself is fairly stable. nih.govmdpi.com In contrast, its ester prodrugs (3–5) were highly metabolized in these systems, with rapid conversion to the parent compound occurring within 1–3 hours. nih.govmdpi.com Chemical degradation of the prodrugs was not observed during these studies; the loss of prodrug and formation of this compound were attributed to metabolism. nih.govmdpi.com

Studies using human plasma and human liver microsomes have also assessed the metabolic stability of various this compound ester prodrugs, including mono- and dual esters with different chain lengths (e.g., M5, M10, M12, M16, M18, D5, D10, D12, D16, D18). nih.govresearchgate.net The metabolic rate in human plasma and liver microsomes was found to be rapid compared to buffer solutions, indicating that the release of this compound is primarily dependent on enzymatic hydrolysis. nih.govresearchgate.net

Data on the stability of some prodrugs in buffered solutions, human serum, and human liver microsomes are presented in the table below. nih.govresearchgate.net

| Compound | % Unchanged at 24 h (pH 7.4 buffer) | % Max of LZDO Released (Human Plasma) | % Max of LZDO Released (Human Liver Microsomes) |

| M5 | Stable (>98%) | Much higher rate than HLM | Much lower rate than plasma |

| M10 | Stable (>98%) | High release | High release |

| M12 | Stable (>98%) | Moderate release | Moderate release |

| M16 | Stable (>98%) | Lower release than M12 | Lower release than M12 |

| M18 | Stable (>98%) | Lower release than M16 | Lower release than M16 |

| D5 | Stable (>98%) | Lower release than M10 | Lower release than M10 |

| D10 | Stable (>98%) | Lower release than M5, M10, M12 | Lower release than M5, M10, M12 |

| D12 | Stable (>98%) | Low release (~8.71%) | Low release (~8.60%) |

| D16 | Stable (>98%) | Not determined (stable) | Not determined (stable) |

| D18 | Stable (>98%) | Not determined (stable) | Not determined (stable) |

Note: "Stable" in the buffer column indicates >98% unchanged. The percentage of maximum LZDO released was typically assessed over a period, such as 6 hours. nih.gov

Interestingly, M5 showed a much higher metabolic rate in human plasma than in human liver microsomes, which contrasted with other esters. nih.gov This suggested that the steric hindrance of M5 might reduce its susceptibility to hydrolytic enzymes in liver microsomes more than in plasma. nih.gov

Enzymatic Hydrolysis Mechanisms of this compound Prodrugs

The bioconversion of this compound ester prodrugs to the parent compound occurs primarily through enzymatic hydrolysis of the ester bonds. nih.govmdpi.comnih.gov Enzymes present in biological fluids like plasma and in subcellular fractions like liver microsomes are responsible for this hydrolysis. nih.govmdpi.comnih.govresearchgate.netscirp.org Carboxylesterases are commonly involved in the hydrolysis of ester-containing compounds, including prodrugs. scirp.org

The rapid metabolic rate observed in human plasma and liver microsomes compared to buffer solution strongly supports that the release of this compound is predominantly enzyme-dependent. nih.govresearchgate.net The disappearance of the prodrugs over time in these in vitro systems followed a pseudo-first-order trend, allowing for the calculation of half-lives related to their metabolic stability. nih.gov

For dual ester prodrugs (e.g., D5, D10, D12), the hydrolysis appears to occur sequentially, with the dual esters producing this compound via the corresponding monoester intermediates. nih.gov

Influence of Molecular Structure on Metabolic Stability

The molecular structure of this compound prodrugs, particularly the nature and length of the ester side chain, significantly influences their metabolic stability and the rate of parent compound release. nih.govmdpi.comresearchgate.netnih.gov

In the series of linear monoesters, the maximum percentage of this compound released in human plasma and liver microsomes generally followed a trend where longer alkyl chains resulted in increased metabolic stability of the ester linkage. nih.govmdpi.com For instance, the release of LZDO decreased in the order of M10 > M12 > M16 > M18, indicating that as the alkyl chain length increased, the esters became more stable against enzymatic hydrolysis. nih.govmdpi.com

The introduction of steric hindrance can also impact metabolic stability. nih.gov The dual ester D5, with two pivaloyl groups, showed weakened production of this compound compared to M10, despite having similar lipophilicity, suggesting that steric effects influenced its metabolic stability. nih.gov

For some prodrugs (M16, M18, D5, D10, D12), the limited release of this compound in plasma and liver microsomes suggested that their molecular properties were the primary limiting factor for liberation, rather than enzyme activity. Conversely, for M5, M10, and M12, both molecular properties and enzyme activities played a significant role in the liberation of this compound.

Biotransformation Pathways (Potential Research Area)

Studies have begun to elucidate the biotransformation pathways of this compound in various species, including rats and dogs. researchgate.netnih.gov These investigations have identified several key metabolic routes.

This compound undergoes both Phase I and Phase II metabolic transformations. In rats, the primary metabolic pathways identified include oxidation, sulfation, glycine (B1666218) conjugation, and glucuronidation. nih.gov Similarly, studies in dogs have shown main metabolic pathways involving oxidation, sulfation, cysteine conjugation, N-acetylcysteine conjugation, and glucuronidation. researchgate.netagrisearch.cn Seven metabolites were detected and identified in dog samples following intravenous administration of this compound. researchgate.netagrisearch.cn In rats, a study using ultra performance liquid chromatography/quadrupole-time-of-flight mass spectrometry (UPLC/QTOF MS) detected and tentatively identified seven metabolites based on their protonated ions. nih.gov Proposed metabolite structures and predicted metabolic pathways in rats include oxidation, glycine conjugation, acetylation, sulfation, glucuronidation, and methylation. researchgate.net

Prodrug strategies for this compound, such as ester prodrugs, have been investigated to potentially improve its pharmacokinetic properties, such as prolonging its half-life. mdpi.commdpi.comnih.govnih.govresearchgate.net These prodrugs are designed to undergo enzymatic hydrolysis to release the parent compound, this compound, within biological systems like rat liver microsomes and plasma. mdpi.comnih.govnih.gov The rate of this conversion can be influenced by factors such as the structure and lipophilicity of the prodrug. mdpi.comresearchgate.net

Research has specifically focused on identifying the enzyme systems responsible for the biotransformation of this compound. Sulfotransferase (SULT) enzymes have been implicated in the metabolism of this compound. researchgate.netnih.govfu-berlin.de Studies using liver cytosol have established incubation systems to elucidate the biotransformation pathway and the enzymes involved, utilizing cofactors like 3'-phosphoadenosine-5'-phosphosulfate (PAPS). researchgate.netnih.gov

Investigation into sulfation pathways revealed that sulfotransferase is involved in the formation of metabolites such as 2-N-acetylcysteine-LZDO (2-NAC-LZDO), a major metabolite found in pharmacokinetic studies in rats and beagle dogs. researchgate.netnih.gov This metabolite was detected across multiple species, including humans, monkeys, dogs, and rats, and was found to be the dominant metabolite in human liver cytosol (HLC). researchgate.netnih.gov

Further SULT phenotyping has indicated that SULT1A1 is the predominant enzyme responsible for the sulfation of this compound. researchgate.netnih.gov Inhibition studies using SULT inhibitors like 2,6-dichloro-4-nitrophenol (B181596) (DCNP) and quercetin (B1663063) demonstrated a significant suppression of 2-NAC-LZDO formation in HLC, further supporting the involvement of sulfotransferases. nih.gov The proposed mechanism for this biotransformation involves the sulfation of this compound to form a sulfate (B86663), followed by spontaneous cleavage of the sulfate group, generating reactive electrophilic cations that can conjugate with molecules like N-acetylcysteine. researchgate.netnih.gov

Metabolic stability studies of this compound prodrugs in human plasma and liver microsomes have shown that the release of this compound from these prodrugs is primarily dependent on enzymatic hydrolysis. mdpi.com The rate of hydrolysis can vary depending on the specific prodrug structure, suggesting the involvement of esterase enzymes, although specific esterases have not been detailed in the provided search results. mdpi.comnih.gov

While specific enzyme systems for other metabolic pathways like oxidation, glucuronidation, and glycine/cysteine conjugation have been identified as potential areas for research based on the detected metabolites researchgate.netnih.govagrisearch.cnresearchgate.net, detailed findings on the specific enzymes involved in these pathways for this compound were not extensively provided in the search results. The rapid disappearance of this compound has been attributed to its high polarity, which is related to the presence of hydroxyl groups, suggesting that conjugation pathways play a significant role in its elimination.

Preclinical Translational Research and Disease Models for Liguzinediol

Biomarker Analysis and Functional Assessments in Preclinical Studies

Hemodynamic Parameters and Cardiac Function Assessment

Preclinical studies have assessed the effects of liguzinediol on hemodynamic parameters and cardiac function using techniques such as echocardiography and multi-channel physiological signal acquisition systems. nih.govnih.govresearchgate.netmdpi.com Parameters typically measured include heart rate (HR), left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), the maximal rates of pressure increase (+dp/dtmax) and decrease (-dp/dtmax) in the left ventricle, systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean artery pressure (MAP). nih.gov Echocardiography allows for the evaluation of parameters such as ejection fraction (EF), left ventricular fractional shortening (LVFS), left ventricular end-systolic dimension (LVEDs), and left ventricular end-diastolic dimension (LVEDd). nih.gov Stroke volume (SV) and cardiac output (CO) are calculated from these measurements. nih.gov

Research indicates that this compound can enhance the systolic and diastolic functions of the heart in animal models of heart failure. nih.govresearchgate.net For instance, in rats with myocardial infarction (MI), this compound treatment improved parameters indicative of ventricular contractility and relaxation. nih.govresearchgate.net Studies in isolated rat hearts also demonstrated positive inotropic effects, characterized by increased left ventricular developed pressure (LVDP) and ±dP/dtmax. mdpi.comingentaconnect.com

The following table summarizes representative findings on hemodynamic and echocardiographic parameters:

| Parameter | Model | This compound Effect (vs. Model Group) | Source |

| LVSP | MI rats | Increased | nih.govresearchgate.net |

| +dp/dtmax | MI rats | Increased | nih.govresearchgate.net |

| LVEDP | MI rats | Decreased | nih.govresearchgate.net |

| -dP/dtmax | MI rats | Increased | nih.govresearchgate.net |

| EF | MI rats | Improved | nih.govresearchgate.net |

| LVFS | MI rats | Improved | nih.govresearchgate.net |

| LVDP | Isolated rat hearts | Increased | mdpi.comingentaconnect.com |

| HR | MI rats, Isolated hearts | Generally no significant effect | nih.govmdpi.comingentaconnect.com |

This compound has also been shown to reduce heart mass index (HMI) and left ventricular mass index (LVMI) in MI rats, suggesting an improvement in ventricular remodeling, although the effect size can vary with dose. nih.gov

Histopathological Examination of Myocardial Tissue

Histopathological analysis of myocardial tissue is a crucial component of preclinical studies evaluating the effects of this compound on cardiac injury and remodeling. nih.govnih.govresearchgate.netnih.govscribd.com Common staining techniques, such as hematoxylin (B73222) and eosin (B541160) (H&E) and Masson's trichrome staining, are used to assess myocardial cell necrosis, inflammatory cell infiltration, and collagen deposition (fibrosis). nih.govnih.govscribd.com Electron microscopy can be employed to observe ultrastructural changes in cardiomyocytes. nih.govscribd.com

Studies have reported that this compound treatment can mitigate histopathological alterations observed in disease models. nih.govnih.govresearchgate.netnih.gov In MI rats, this compound reduced myocardial cell necrosis, collagen deposition, and myocardial fibrosis, indicating an improvement in ventricular remodeling. nih.govresearchgate.net In models of doxorubicin-induced cardiotoxicity, this compound ameliorated histopathological changes. nih.govresearchgate.net Observations have included improvements in the organization of myocardial fibers and attenuation of ultrastructural alterations in cardiomyocytes. nih.gov

Biochemical Markers of Myocardial Injury

Assessment of biochemical markers in serum or tissue provides quantitative evidence of myocardial injury and oxidative stress. nih.govnih.govresearchgate.netresearchgate.net Commonly analyzed markers include creatine (B1669601) kinase (CK), lactate (B86563) dehydrogenase (LDH), malondialdehyde (MDA), and superoxide (B77818) dismutase (SOD). nih.govresearchgate.netresearchgate.net Inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as components of the renin-angiotensin-aldosterone system (RAAS) like angiotensin II (AngII), aldosterone (B195564) (ALD), and plasma renin activity (PRA), are also evaluated as indicators of the pathological processes involved in cardiac disease. nih.gov Hydroxyproline (B1673980) (HYP) levels in myocardial tissue can be measured as an indicator of collagen content and fibrosis. nih.govresearchgate.net

Preclinical data suggest that this compound can reduce the levels of biochemical markers associated with myocardial injury and oxidative stress. nih.govresearchgate.netresearchgate.net Studies have shown reduced levels of CK and LDH following this compound treatment in models of cardiotoxicity. nih.govresearchgate.net this compound has also been reported to counter myocardial oxidative stress by modulating levels of reactive oxygen species (ROS), MDA, and SOD. nih.govresearchgate.netresearchgate.net Furthermore, this compound suppressed the activation of the RAAS and inhibited the synthesis of pro-inflammatory factors. nih.govresearchgate.net Reductions in myocardial HYP levels and serum collagen I and III have also been observed, consistent with reduced fibrosis. nih.govresearchgate.net

Molecular Biomarkers (e.g., Protein Expression, Gene Expression)

Molecular investigations delve into the underlying mechanisms by examining changes in protein and gene expression levels. mdpi.comresearchgate.netscispace.comgoogle.comgoogle.com Techniques such as Western blotting and real-time PCR are used to quantify the expression of specific proteins and genes involved in cardiac remodeling, apoptosis, inflammation, oxidative stress, and signaling pathways. nih.govnih.govresearchgate.netresearchgate.netnih.govscribd.com Examples of molecular targets include proteins related to apoptosis (e.g., Bax, Bcl-2, Caspase-3), signaling pathways (e.g., TGF-β1/Smads, AMPK/SIRT3, NF-κB), and markers of extracellular matrix remodeling (e.g., MMP2, MMP9, TIMP1). nih.govnih.govresearchgate.netresearchgate.netnih.govscribd.comresearchgate.net

Research indicates that this compound influences the expression of various molecular biomarkers in diseased cardiac tissue. nih.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.net Studies have shown that this compound can reduce cardiomyocyte apoptosis by regulating the expression of proteins like Bcl-2, Bax, and Caspase-3. nih.gov It has been reported to down-regulate the expressions of the TGF-β1/Smads pathway, which is involved in cardiac fibrosis. nih.govresearchgate.net this compound has also been shown to activate the AMPK/SIRT3 pathway, which is associated with metabolic remodeling and protection against cardiotoxicity. nih.govresearchgate.net Furthermore, it can inhibit NF-κB activation. nih.gov Changes in the expression of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs), which play a role in extracellular matrix remodeling, have also been investigated. researchgate.net

The following table presents examples of molecular biomarkers affected by this compound:

| Biomarker | Type | Model | This compound Effect (vs. Model Group) | Associated Process | Source |

| Bax | Protein | Heart failure rats | Reduced | Apoptosis | nih.gov |

| Bcl-2 | Protein | Heart failure rats | Increased | Apoptosis (anti-apoptotic) | nih.gov |

| Caspase-3 | Protein | Heart failure rats | Reduced | Apoptosis | nih.gov |

| TGF-β1/Smads pathway | Protein/Gene | MI rats | Down-regulated expressions | Fibrosis, Remodeling | nih.govresearchgate.net |

| AMPK/SIRT3 pathway | Protein | DOX cardiotoxicity | Activated | Metabolic Remodeling, Cardioprotection | nih.govresearchgate.net |

| NF-κB | Protein | Heart failure rats | Inhibited activation | Inflammation, Apoptosis | nih.gov |

| MMP2 | Protein | MI rats | Changes observed | Extracellular Matrix Remodeling | researchgate.net |

| MMP9 | Protein | MI rats | Changes observed | Extracellular Matrix Remodeling | researchgate.net |

| TIMP1 | Protein | MI rats | Changes observed | Extracellular Matrix Remodeling | researchgate.net |

Future Directions and Research Perspectives for Liguzinediol

Exploration of Broader Therapeutic Applications Beyond Cardiovascular Disorders

While liguzinediol has demonstrated significant positive inotropic effects and potential in treating heart failure, exploring its activity in other therapeutic areas is a crucial future direction. Given its reported anti-apoptotic and autophagy-promoting effects in cardiomyocytes, these mechanisms could be relevant in conditions beyond heart failure. researchgate.net Research could investigate its potential in mitigating doxorubicin-induced cardiotoxicity, a significant limitation in the clinical use of this chemotherapeutic agent. researchgate.netresearchgate.net Furthermore, exploring its effects on other organ systems and disease models where similar cellular pathways are implicated could reveal novel therapeutic applications. This might involve investigating its impact on conditions involving cell death, inflammation, or metabolic dysfunction, areas where compounds with antioxidant or energy metabolism modulating properties have shown promise. nih.gov

Advanced Prodrug Development and Optimization for Targeted Delivery and Improved Pharmacokinetics

Pharmacokinetic studies have indicated that this compound is eliminated rapidly, particularly after oral or intravenous administration, which has been attributed to its high polarity due to the presence of two free hydroxyl groups. nih.gov To address this, the development of prodrugs has been explored as a strategy to improve its pharmacokinetic profile, such as enhancing lipophilicity and extending half-life. nih.govresearchgate.netnih.gov

Studies have already shown that certain ester prodrugs of this compound can extend its half-life compared to the parent compound. For example, monopivaloyl ester (M5) has demonstrated an optimal pharmacokinetic profile among tested ester prodrugs with appropriate physicochemical characteristics. nih.govresearchgate.net

Comprehensive Characterization of this compound Metabolites and Unidentified Biotransformation Pathways

Understanding the complete metabolic fate of this compound in various species, including humans, is critical for assessing its pharmacology and potential for drug interactions. Studies have identified several metabolites of this compound, formed through pathways such as oxidation, sulfation, glycine (B1666218) conjugation, cysteine conjugation, and glucuronidation. researchgate.netnih.gov Sulfotransferase enzymes, particularly SULT1A1, have been implicated as predominant enzymes in the sulfation of this compound. nih.gov

Future research needs to comprehensively characterize all metabolites, including those currently unidentified, and fully elucidate the biotransformation pathways involved. This requires employing advanced analytical techniques, such as high-resolution mass spectrometry and chromatography, coupled with in vitro and in vivo metabolism studies across different species. researchgate.netnih.gov Investigating the enzymes and transporters involved in each metabolic step will provide a complete picture of how the body processes this compound. allucent.com Furthermore, assessing the biological activity and potential toxicity of these metabolites is crucial, as metabolites are not always pharmacologically inert and can sometimes present safety concerns. allucent.com

Integration with Systems Biology and Multi-Omics Approaches for Deeper Mechanistic Insights

To gain a more profound understanding of this compound's mechanisms of action and its effects on biological systems, integrating systems biology and multi-omics approaches is essential. mdpi.come-enm.orgnih.gov This involves combining data from various high-throughput technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of the molecular changes induced by this compound. mdpi.comnih.gov

By analyzing these diverse datasets in an integrated manner, researchers can identify the key molecular pathways and networks influenced by this compound treatment. e-enm.orgscilifelab.se This can reveal previously unknown targets, off-target effects, and the complex interplay of biological processes affected by the compound. Systems biology approaches can also help in identifying biomarkers that predict response to this compound or indicate potential adverse effects. scilifelab.se This integrated approach moves beyond studying individual molecules or pathways to understanding the dynamic interactions within the biological system, offering deeper mechanistic insights. mdpi.comnih.gov

Investigation of Potential Drug-Drug Interactions and Safety Profiles

While this compound has shown a relatively low safety risk in initial studies, a thorough investigation of its potential for drug-drug interactions (DDIs) and a comprehensive safety profiling are critical before clinical translation. nih.govresearchgate.net Future research should systematically evaluate the potential of this compound to interact with other commonly used medications, particularly those prescribed for cardiovascular conditions or other diseases it might be used to treat. europa.eu

Clinical Translation Pathways and Further Preclinical Validation

The pathway to clinical translation for this compound involves rigorous preclinical validation followed by well-designed clinical trials. cgmpconsulting.com Further preclinical studies are needed to confirm its efficacy and safety in relevant animal models that closely mimic human disease conditions. nih.govf1000research.comlumanity.com This includes using models that can assess long-term effects and evaluate its potential in different patient populations or disease severities.

Developing a clear clinical translation plan involves identifying the target patient population, defining the clinical endpoints, and designing Phase I, II, and III clinical trials to evaluate its safety, efficacy, and optimal dosing in humans. cgmpconsulting.com This requires close collaboration with regulatory agencies to ensure that all preclinical data and clinical trial protocols meet the necessary standards.

Addressing Limitations of Current Preclinical Models in Translational Research

A significant challenge in the clinical translation of drug candidates is the limitations of current preclinical models in accurately predicting human responses. nih.govf1000research.compharmafeatures.comemulatebio.com Traditional in vitro cell cultures and animal models, while valuable, often fail to fully capture the complexity of human biology, disease heterogeneity, and drug metabolism. pharmafeatures.comemulatebio.com

Future research on this compound's translation should actively address these limitations. This could involve utilizing more physiologically relevant preclinical models, such as induced pluripotent stem cell-derived cardiomyocytes, 3D tissue models, or organ-on-a-chip systems, which can better replicate human cellular environments and responses. emulatebio.com Furthermore, exploring the use of animal models that more closely mirror human disease pathology and drug metabolism could improve the predictive value of preclinical studies. pharmafeatures.comfrontiersin.org Implementing more rigorous experimental designs and reporting standards in preclinical studies is also crucial to enhance their translatability. f1000research.com

Q & A

Basic Research Question: What are the established pharmacological mechanisms of Liguzinediol in cardiovascular models, and how are these mechanisms experimentally validated?

Methodological Answer:

this compound (2,5-dihydroxymethyl-3,6-dimethylpyrazine) is structurally derived from ligustrazine. Its primary mechanism involves enhancing sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a) activity, increasing calcium reuptake in cardiomyocytes, thereby improving myocardial contractility without arrhythmogenic side effects . Key validation methods include:

- Isolated heart assays : Langendorff-perfused rat hearts to measure ±dp/dtmax and left ventricular pressure .

- In vivo hemodynamics : Pressure-volume loop analysis in propranolol-induced heart failure models (guinea pigs), with statistical validation via one-way ANOVA and post-hoc q-tests (SPSS 16.0) .

- SERCA2a specificity : Western blotting and calcium transient assays using thapsigargin (SERCA inhibitor) to confirm target engagement .

Basic Research Question: What experimental models are most appropriate for evaluating this compound’s efficacy in acute heart failure studies?

Methodological Answer:

- Propranolol-induced acute heart failure (guinea pigs) : Validated for assessing ED50 (e.g., 11.91 mg·kg⁻¹ for hemodynamic parameters) and therapeutic index (LD50/ED50 ≈ 142) .

- Pressure-overload ventricular remodeling (rats) : Transverse aortic constriction (TAC) to study long-term effects on ventricular hypertrophy and fibrosis, with endpoints like echocardiography and histopathology .

- Comparative controls : Use digoxin or dobutamine as positive controls to benchmark this compound’s efficacy/safety .

Advanced Research Question: How do interspecies metabolic differences (e.g., rat vs. human) impact the translational relevance of this compound’s preclinical data?

Methodological Answer:

- Liver microsome assays : Incubate this compound with rat, dog, monkey, and human liver microsomes. Use LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites. Cross-species consistency in metabolite profiles supports translational validity .

- Pharmacokinetic (PK) modeling : Allometric scaling of clearance rates across species to predict human dosing. Adjust for interspecies differences in CYP450 isoforms using chemical inhibitors (e.g., ketoconazole for CYP3A4) .

- Safety extrapolation : Compare NOAEL (no-observed-adverse-effect level) from rodent models to human equivalent doses (HED) using FDA guidelines .

Advanced Research Question: How can researchers resolve contradictions in efficacy data between this compound and standard therapies (e.g., digoxin) across different heart failure models?

Methodological Answer:

- Model-specific analysis : Digoxin excels in chronic volume-overload models but fails in acute afterload stress (e.g., propranolol-induced failure), whereas this compound shows broader efficacy .

- Mechanistic profiling : Compare SERCA2a activation (this compound) vs. Na⁺/K⁺-ATPase inhibition (digoxin) using patch-clamp electrophysiology and calcium imaging .

- Meta-analysis : Pool data from heterogeneous studies (e.g., pentobarbital vs. myocardial infarction models) using random-effects models to quantify effect size variability .

Basic Research Question: What are the critical endpoints and statistical approaches for evaluating this compound’s therapeutic index in preclinical studies?

Methodological Answer:

- Primary endpoints : ±dp/dtmax, mean arterial pressure (MAP), and ejection fraction (EF) in vivo; SERCA2a activity in vitro .

- Dose-response analysis : Calculate ED50 via nonlinear regression (e.g., GraphPad Prism) and LD50 using probit analysis in acute toxicity studies .

- Statistical rigor : Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons; report 95% confidence intervals for ED50/LD50 .

Advanced Research Question: How can researchers optimize experimental protocols to minimize variability in this compound’s hemodynamic data across laboratories?

Methodological Answer:

- Standardized protocols : Adhere to ARRIVE guidelines for in vivo studies—detail anesthesia (e.g., urethane dosage), surgical procedures, and data acquisition systems .

- Blinding and randomization : Use stratified randomization to allocate animals to treatment groups, ensuring blinding during data collection/analysis .

- Inter-lab calibration : Share reference compounds (e.g., this compound prodrugs) and validate instruments (e.g., pressure transducers) across collaborating labs .

Basic Research Question: What are the best practices for synthesizing and characterizing this compound to ensure batch-to-batch consistency in research?

Methodological Answer:

- Synthetic protocols : Follow peer-reviewed methods (e.g., esterification of ligustrazine with diols, purified via column chromatography) .

- Quality control : Use HPLC (≥95% purity), NMR (¹H/¹³C for structural confirmation), and LC-MS/MS to validate chemical identity .

- Stability testing : Accelerated stability studies (40°C/75% RH) per ICH guidelines to assess degradation products .

Advanced Research Question: What strategies are recommended for integrating omics data (e.g., proteomics, metabolomics) into this compound’s mechanism-of-action studies?

Methodological Answer:

- Multi-omics integration : Pair transcriptomic profiling (RNA-seq of SERCA2a pathways) with metabolomic data (LC-MS-based cardiac metabolite panels) to map mechanistic networks .

- Pathway enrichment : Use tools like DAVID or MetaboAnalyst to identify enriched pathways (e.g., calcium signaling, energy metabolism) .

- Validation : CRISPR/Cas9 knockout of candidate genes (e.g., PLN, SERCA2a regulators) in cardiomyocytes to confirm functional roles .

Basic Research Question: How should researchers design dose-escalation studies for this compound in novel disease models (e.g., diabetic cardiomyopathy)?

Methodological Answer:

- Pilot studies : Use 3-4 dose levels (e.g., 5, 10, 20 mg·kg⁻¹) based on prior ED50 data .

- Endpoint selection : Include biomarkers like BNP (B-type natriuretic peptide) and cardiac fibrosis (Masson’s trichrome staining) .

- Adaptive design : Employ Bayesian continual reassessment methods (CRM) to refine dosing in real-time .

Advanced Research Question: What computational tools are available for predicting this compound’s off-target effects and drug-drug interaction risks?

Methodological Answer:

- In silico screening : Use SwissTargetPrediction or PharmMapper to identify potential off-targets (e.g., potassium channels, PDE inhibitors) .

- CYP450 inhibition assays : Human liver microsomes + fluorescent substrates (e.g., CYP3A4: midazolam 1’-hydroxylation) to quantify IC50 values .

- Systems pharmacology : Build PK/PD models using GastroPlus or Simcyp to simulate interactions with common HF drugs (e.g., β-blockers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.